molecular formula C22H19ClN2O4 B2465147 N-(4-chlorophenyl)-4-oxo-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide CAS No. 899951-25-8

N-(4-chlorophenyl)-4-oxo-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide

Cat. No.: B2465147
CAS No.: 899951-25-8
M. Wt: 410.85
InChI Key: WUIYNVPABGYUTB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-oxo-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chromene core, which is known for its diverse biological activities, and is further functionalized with a piperidine moiety and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-oxo-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide typically involves multi-step organic synthesis. One common approach is the condensation of 4-chlorobenzoyl chloride with piperidine to form N-(4-chlorophenyl)piperidine-1-carboxamide. This intermediate is then reacted with 4-hydroxycoumarin under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-oxo-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-oxo-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chromene core is known to interact with various biological pathways, potentially leading to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their inhibitory activity against protein kinase B.

    Pinacol boronic esters: Used in organic synthesis for their versatility in forming carbon-carbon bonds.

Uniqueness

N-(4-chlorophenyl)-4-oxo-N-(piperidine-1-carbonyl)-4H-chromene-2-carboxamide stands out due to its unique combination of a chromene core with a piperidine and chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-(4-oxochromene-2-carbonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c23-15-8-10-16(11-9-15)25(22(28)24-12-4-1-5-13-24)21(27)20-14-18(26)17-6-2-3-7-19(17)29-20/h2-3,6-11,14H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIYNVPABGYUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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